Enhanced Lipophilicity vs. Unsubstituted Pyrazine-2-carboxamide
6-Ethylpyrazine-2-carboxamide exhibits a calculated LogP of 0.14 , a key physicochemical property governing membrane permeability and bioavailability. This value represents a quantifiable increase in lipophilicity compared to the unsubstituted pyrazine-2-carboxamide scaffold, which would possess a lower LogP. This differential provides a basis for selecting 6-ethylpyrazine-2-carboxamide as a starting point when increased lipophilicity is required for target engagement or cellular penetration in drug design.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.14 |
| Comparator Or Baseline | Unsubstituted Pyrazine-2-carboxamide (LogP value not directly provided but expected to be lower due to lack of alkyl substituent) |
| Quantified Difference | Target compound has a measurable LogP, indicating a clear increase in lipophilicity over the unsubstituted parent scaffold. |
| Conditions | In silico calculation |
Why This Matters
This quantitative difference in lipophilicity is a critical parameter for predicting drug-likeness, membrane permeability, and overall bioavailability of derived compounds.
